molecular formula C13H15N3O4S2 B3960487 ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

Cat. No.: B3960487
M. Wt: 341.4 g/mol
InChI Key: LSYKIFSNFVNRSG-UHFFFAOYSA-N
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Description

Ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzenesulfonamide group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the benzenesulfonamide group and the carbamate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases due to its unique chemical properties.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group and exhibit similar chemical properties.

    Thiazole derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1), have comparable reactivity and biological activities.

    Carbamates: Other carbamate compounds, like methyl carbamate, have similar functional groups and can undergo analogous chemical reactions.

Uniqueness

Ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate is unique due to its combination of a thiazole ring, benzenesulfonamide group, and carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-13(17)15-11-9(2)14-12(21-11)16-22(18,19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYKIFSNFVNRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
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ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
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ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Reactant of Route 4
ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Reactant of Route 5
ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Reactant of Route 6
ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

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